molecular formula C10H10BrNO B1601226 5-(4-Bromophenyl)pyrrolidin-2-one CAS No. 207989-90-0

5-(4-Bromophenyl)pyrrolidin-2-one

Cat. No.: B1601226
CAS No.: 207989-90-0
M. Wt: 240.1 g/mol
InChI Key: PFJCJXIUAVSTJB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 207989-90-0. It has a molecular weight of 240.1 and its IUPAC name is this compound . It is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including this compound, are characterized by their target selectivity . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .

It is typically stored in a dry room at normal temperature .

Scientific Research Applications

Conformational Analysis

5-(4-Bromophenyl)pyrrolidin-2-one has been a subject of interest in conformational analysis studies. Research by Fujiwara, Varley, and van der Veen (1977) demonstrated that 1-(2-bromophenyl)pyrrolidin-2-one, a compound closely related to this compound, is substantially non-planar in solution. This non-planarity was also observed in its solid-state structure, highlighting a significant dihedral angle between its phenyl and five-membered rings (Fujiwara, Varley, & van der Veen, 1977).

Potential Antithrombin Activity

The compound has potential applications in the field of thrombin inhibition. Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives with a structure including the this compound moiety. These derivatives demonstrated potential as thrombin inhibitors according to comprehensive molecular docking studies (Ayan et al., 2013).

Structural Analysis in Enaminones

Balderson et al. (2007) analyzed hydrogen-bonding patterns in enaminones, including compounds such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. This study revealed the presence of bifurcated intra- and intermolecular hydrogen bonding, contributing to a deeper understanding of the structural characteristics and stability of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Applications in Synthesis of Novel Compounds

The synthesis of novel compounds using this compound as an intermediate has been explored in various studies. For example, synthesis techniques have been developed for creating novel pyridine-based derivatives via Suzuki cross-coupling reactions, demonstrating the compound's utility in organic synthesis and pharmaceutical research (Ahmad et al., 2017).

Safety and Hazards

The safety data sheet for 5-(4-Bromophenyl)pyrrolidin-2-one indicates that it should be handled with personal protective equipment/face protection. It is advised to ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

Future Directions

The pyrrolidine ring, including 5-(4-Bromophenyl)pyrrolidin-2-one, is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

5-(4-Bromophenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby modulating biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell types, the compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation. Furthermore, the compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is generally stable under standard laboratory conditions, but its degradation can occur over time, leading to the formation of by-products. Long-term exposure to this compound has been shown to affect cellular function, including changes in cell viability and alterations in metabolic activity.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed important insights into its pharmacological properties . The compound exhibits dose-dependent effects, with low doses generally being well-tolerated and higher doses potentially leading to toxic or adverse effects. For example, at high doses, this compound may cause hepatotoxicity or nephrotoxicity in animal models. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic reactions, such as oxidation and conjugation, which are mediated by enzymes like cytochrome P450s. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects . The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can determine its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism.

Properties

IUPAC Name

5-(4-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJCJXIUAVSTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476599
Record name 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207989-90-0
Record name 5-(4-BROMOPHENYL)PYRROLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)pyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of methyl 4-(4-bromophenyl)-4-(hydroxyimino)butanoate (5.0 g, 17 mmol) in acetic acid (60 mL) was added Zn (2.3 g, 35 mmol). The resulting mixture was stirred at 80° C. overnight under N2 atmosphere. The reaction was cooled to room temperature and filtered. The filtrate was neutralized with saturated NaHCO3 solution and extracted with ethyl acetate (30 mL×3). The combined organics were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The solid was washed with ether to afford 5-(4-bromophenyl)-pyrrolidin-2-one (0.82 g, 20%). 1H NMR (CDCl3, 400 MHz) δ 7.50 (d, J=8.4, 1 H), 7.18 (d, J=8.4, 2H), 5.87 (br s, 1H), 4.72 (t, J=6.8, 2H), 2.63-2.50 (m, 1H), 2.48-2.38 (m, 2H), 1.98-1.89 (m, 1H). MS (ESI) m/z 240.1 [M+H+].
Name
methyl 4-(4-bromophenyl)-4-(hydroxyimino)butanoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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